1-Methyl-5-(trifluoromethyl)indoline-2,3-dione 1-Methyl-5-(trifluoromethyl)indoline-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16541078
InChI: InChI=1S/C10H6F3NO2/c1-14-7-3-2-5(10(11,12)13)4-6(7)8(15)9(14)16/h2-4H,1H3
SMILES:
Molecular Formula: C10H6F3NO2
Molecular Weight: 229.15 g/mol

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione

CAS No.:

Cat. No.: VC16541078

Molecular Formula: C10H6F3NO2

Molecular Weight: 229.15 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione -

Specification

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
IUPAC Name 1-methyl-5-(trifluoromethyl)indole-2,3-dione
Standard InChI InChI=1S/C10H6F3NO2/c1-14-7-3-2-5(10(11,12)13)4-6(7)8(15)9(14)16/h2-4H,1H3
Standard InChI Key BIWUTXLWLALYEV-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C1=O

Introduction

Structural Characteristics and Spectroscopic Insights

Molecular Architecture

The compound’s core consists of an indoline scaffold—a bicyclic structure merging a benzene ring with a pyrrolidine moiety—modified by a methyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 5-position. The 2,3-dione functional groups (ketones at positions 2 and 3) contribute to its electrophilic reactivity, enabling participation in condensation and cycloaddition reactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₆F₃NO₂
Molecular Weight229.15 g/mol
IUPAC Name1-methyl-5-(trifluoromethyl)indole-2,3-dione
Canonical SMILESCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C1=O
XLogP32.1 (estimated)

The trifluoromethyl group enhances lipophilicity and metabolic stability, traits often leveraged in drug design to improve pharmacokinetics.

Spectroscopic Characterization

While direct spectroscopic data for 1-methyl-5-(trifluoromethyl)indoline-2,3-dione are scarce, analogous compounds provide insights. For example, 1-methyl-5-trifluoromethoxyindole-2,3-dione exhibits distinct NMR signals for aromatic protons (δ 6.8–8.1 ppm) and methyl groups (δ 3.2–3.3 ppm) . The CF₃ group typically shows a characteristic triplet in ¹⁹F NMR near δ -60 ppm .

Synthetic Methodologies and Reaction Pathways

Condensation-Based Synthesis

Indoline-2,3-diones are commonly synthesized via condensation reactions. A representative route involves:

  • Alkylation: Reacting 5-(trifluoromethyl)indoline-2,3-dione with methyl iodide in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) to introduce the 1-methyl group .

  • Purification: Crude products are isolated via filtration and washed with non-polar solvents (e.g., n-pentane) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
MethylationCH₃I, K₂CO₃, DMF, 50–60°C90%
CondensationMalononitrile, EtOH, rt97%

Cycloaddition and Spirocyclic Derivatives

The 2,3-dione moiety enables participation in [3+2] cycloadditions. For instance, reacting with 1,2-dihydro-3H-indazol-3-one in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) yields spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] derivatives—structures with demonstrated apoptotic activity .

Crystallographic and Conformational Analysis

Isomerism and Hydrogen Bonding

X-ray diffraction studies of analogous compounds (e.g., 1-methyl-5-trifluoromethoxyindole-2,3-dione) reveal Z-isomer predominance stabilized by intramolecular N–H···N and N–H···O hydrogen bonds . The CF₃ group’s steric bulk may influence isomer distribution in 1-methyl-5-(trifluoromethyl)indoline-2,3-dione.

Table 3: Key Crystallographic Parameters (Analog)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Hydrogen BondsN–H···N (2.12 Å), N–H···O (2.08 Å)

Future Directions and Research Opportunities

Synthesis Optimization

  • Explore microwave-assisted or flow-chemistry approaches to improve yield and purity.

  • Investigate enantioselective routes for chiral indoline derivatives.

Biological Screening

  • Prioritize in vitro assays against viral (e.g., SARS-CoV-2 protease) and inflammatory targets (e.g., COX-2).

  • Evaluate spirocyclic derivatives for anticancer activity in murine models.

Computational Modeling

  • Perform DFT calculations to predict reactivity and binding affinities.

  • Simulate metabolic pathways to assess ADME (Absorption, Distribution, Metabolism, Excretion) properties.

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